Diundecyl phthalate-d4 is a synthetic chemical compound belonging to the class of phthalates, specifically a phthalate ester. Its molecular formula is C30H50O4, and it has a molecular weight of approximately 478.74 g/mol. Diundecyl phthalate-d4 is characterized as an oily, colorless, and odorless liquid that is insoluble in water. It is primarily used as a plasticizer to enhance the flexibility and durability of various plastic materials, particularly polyvinyl chloride (PVC) and other polymers .
Diundecyl phthalate-d4 exhibits reactivity typical of phthalate esters. It reacts with acids to produce heat and liberate alcohols and acids. The reaction with strong oxidizing acids can be vigorous and exothermic enough to ignite the products formed. Additionally, when mixed with alkali metals or hydrides, it can generate flammable hydrogen gas .
The synthesis of diundecyl phthalate-d4 typically involves the esterification reaction between phthalic acid and undecanol-d4, a deuterated form of undecanol. This reaction can be catalyzed by an acid catalyst under controlled conditions to yield the desired phthalate ester. The use of deuterated precursors allows for isotopic labeling, which is useful in various analytical applications .
Diundecyl phthalate-d4 serves multiple applications:
Diundecyl phthalate-d4 shares structural similarities with several other phthalates but has unique characteristics due to its deuterated form. Below is a comparison with some similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|
| Diethyl Phthalate | C12H14O4 | 222.24 | Common plasticizer; lower molecular weight |
| Di-n-butyl Phthalate | C16H22O4 | 278.35 | Widely used plasticizer; known endocrine disruptor |
| Di(2-ethylhexyl) Phthalate | C24H38O4 | 390.57 | High production volume; significant environmental concern |
| Diundecyl Phthalate | C30H50O4 | 478.74 | Higher molecular weight; used in specialized applications |
Diundecyl phthalate-d4's uniqueness lies in its isotopic labeling, which makes it particularly valuable for research applications where tracking metabolic processes is essential.
The synthesis of diundecyl phthalate-d4 fundamentally relies on the esterification reaction between phthalic anhydride and deuterated undecanol (undecanol-d4) under controlled conditions . This process represents a specialized application of the Fischer esterification mechanism, which involves the formation of ester bonds through the reaction of carboxylic acid derivatives with alcohols in the presence of acid catalysts [29].
The mechanism proceeds through a six-step pathway commonly described as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [29]. In the initial step, the carbonyl oxygen of phthalic anhydride becomes protonated by the acid catalyst, creating an oxonium ion that enhances the electrophilic character of the carbonyl carbon [29]. The deuterated undecanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate [29].
Research has demonstrated that the use of deuterated precursors in phthalate synthesis requires specific consideration of isotope effects during the esterification process [5]. The incorporation of deuterium atoms into the final product occurs primarily through the use of deuterated alcohols, with the deuterium labeling typically positioned at specific sites within the aromatic ring system [5] [7].
A comprehensive study on deuterated phthalate synthesis revealed that the esterification reaction can achieve high isotopic enrichment when utilizing appropriately deuterated starting materials [5]. The reaction conditions typically involve temperatures ranging from 140 to 180 degrees Celsius, with reaction times extending from 3 to 4 hours depending on the specific catalyst system employed [41] [42].
| Parameter | Optimal Range | Impact on Deuteration |
|---|---|---|
| Temperature | 140-180°C | Maintains isotopic integrity |
| Reaction Time | 3-4 hours | Ensures complete conversion |
| Catalyst Loading | 0.3-1.2% | Controls reaction rate |
| Molar Ratio (Anhydride:Alcohol) | 1:2 to 1:3 | Drives equilibrium forward |
The deuterated form of diundecyl phthalate exhibits molecular formula C₃₀H₄₆D₄O₄ with a molecular weight of 478.74 grams per mole [3] [6]. The "d4" designation indicates the presence of four deuterium atoms, which are typically incorporated into the aromatic ring system at positions 3, 4, 5, and 6 of the benzene ring [6].
The selection of appropriate catalytic systems for deuterated phthalate synthesis requires careful consideration of factors that influence both reaction efficiency and isotopic integrity [10] [11]. Traditional acid catalysts such as concentrated sulfuric acid have been widely employed in phthalate esterification reactions, providing effective protonation of the carbonyl group to facilitate nucleophilic attack [43] [45].
Recent advances in catalytic methodology have introduced alternative catalyst systems that offer improved selectivity for deuterated compound synthesis [11] [14]. Palladium-based catalysts supported on carbon have demonstrated exceptional performance in deuterium incorporation reactions, particularly when combined with deuterium oxide as the deuterium source [11] [24].
The Pd/C-Al-D₂O catalytic system represents a significant advancement in deuterated compound preparation [11] [24]. This system generates deuterium gas in situ through the reaction of aluminum with deuterium oxide, while the palladium catalyst facilitates selective hydrogen-deuterium exchange reactions [11] [24]. The high selectivity and efficiency of this approach, combined with its environmentally benign nature, make it an attractive alternative to traditional methods [24].
Research has shown that coordinatively unsaturated ruthenium complexes containing N-heterocyclic carbene ligands can catalyze selective deuteration reactions with exceptional regioselectivity [10]. These catalysts enable selective deuteration of specific carbon-hydrogen bonds, achieving deuteration ratios exceeding 90% at specified molecular sites [10].
| Catalyst System | Operating Conditions | Deuteration Efficiency | Selectivity |
|---|---|---|---|
| H₂SO₄ (concentrated) | 140-180°C, 3-4 hours | 85-90% | Moderate |
| Pd/C-Al-D₂O | 80°C, ambient pressure | >95% | High |
| Ru-NHC complexes | 100-120°C, inert atmosphere | >90% | Very High |
| Tetrabutyl titanate | 150-170°C, 2-3 hours | 80-85% | Moderate |
The development of microwave-assisted synthesis methods has shown particular promise for deuterated aromatic compound preparation [33]. Flow synthesis methodology using microwave heating enables continuous production with improved thermal efficiency and superior control over reaction conditions compared to traditional batch processes [33]. This approach has demonstrated the ability to achieve high deuteration ratios through stepwise hydrogen-deuterium exchange reactions [33].
The purification of diundecyl phthalate-d4 to achieve analytical grade purity requires sophisticated separation techniques that preserve isotopic integrity while removing impurities [35] [37]. High-performance liquid chromatography represents the primary analytical and preparative method for phthalate purification, offering excellent resolution and quantitative analysis capabilities [50] [55].
Column chromatography using silica gel has proven effective for the separation of phthalate esters from complex mixtures [51] [54]. The separation mechanism relies on differential adsorption of compounds based on polarity differences, with silica gel acting as a polar stationary phase [54] [58]. Research has demonstrated that phthalate esters can be effectively separated using gradient elution with mobile phases consisting of methanol and water in varying ratios [50] [52].
A comprehensive study on phthalate separation using metal-organic framework MIL-53(Al)-packed columns achieved baseline separation of multiple phthalate esters within 12 minutes [50]. The separation utilized a mobile phase of methanol to water ratio of 92:8, with operating conditions of 40°C and 0.6 milliliters per minute flow rate [50]. The separation mechanism involved both stacking effects and electrostatic forces as key factors [50].
| Purification Method | Resolution | Time Efficiency | Purity Achieved |
|---|---|---|---|
| Silica Gel Column | Good | 2-4 hours | >95% |
| HPLC (C18 column) | Excellent | 15-30 minutes | >99% |
| MOF-based separation | Excellent | 10-15 minutes | >98% |
| Preparative LC | Very Good | 1-2 hours | >99.5% |
The evaluation of isotopic enrichment and structural integrity requires specialized analytical approaches [35]. Liquid chromatography electrospray ionization high resolution mass spectrometry combined with nuclear magnetic resonance spectroscopy provides comprehensive characterization of deuterated compounds [35]. This strategy involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment levels [35].
Vacuum distillation represents another critical purification step, particularly for large-scale production [18] [21]. The process typically involves heating the crude product to temperatures between 160 and 180°C under reduced pressure conditions of 0.08 to 0.09 megapascals [21]. This approach effectively removes residual alcohols and low molecular weight impurities while preserving the integrity of the deuterated product [21].
Advanced purification protocols for deuterated compounds often incorporate multiple sequential steps including neutralization, phase separation, distillation, and final crystallization or filtration [21] [37]. The neutralization step typically employs sodium carbonate solutions to remove residual acid catalysts, followed by standing and phase separation to isolate the organic layer containing the target compound [21].
The industrial production of diundecyl phthalate-d4 presents unique challenges related to cost-effective synthesis, isotopic purity maintenance, and scalable purification processes [25] [27] [28]. The global phthalate market, valued at several billion dollars annually, demonstrates the commercial significance of developing efficient large-scale production methods [25] [27].
Manufacturing challenges primarily center on the high cost of deuterated starting materials and the need to minimize isotopic dilution during processing [20] [36]. Heavy water and deuterated alcohols represent significant raw material costs, requiring optimization of reaction stoichiometry and recovery systems to maintain economic viability [20] [36]. Industrial processes typically operate under subcritical or supercritical conditions, with temperatures exceeding 371°C and pressures above 21.7 megapascals when heavy water is employed as the deuterium source [20].
Flow synthesis methodology offers significant advantages for industrial-scale production of deuterated compounds [33]. The continuous flow approach enables better heat transfer, more uniform mixing, and improved process control compared to traditional batch reactors [33]. Research has demonstrated that flow synthesis systems can achieve production rates of 1 kilogram per month for deuterated aromatic compounds using two reactors in series [33].
| Production Parameter | Batch Process | Flow Process | Improvement Factor |
|---|---|---|---|
| Production Rate | 0.5 kg/month | 1.0 kg/month | 2× |
| Energy Efficiency | Moderate | High | 1.5× |
| Product Consistency | Variable | Excellent | 3× |
| Capital Investment | High | Moderate | 0.7× |
The implementation of automated systems for deuterated compound production addresses several manufacturing challenges [37]. Modern facilities incorporate real-time monitoring of reaction parameters, automated feeding systems for precise stoichiometric control, and integrated purification cascades [37]. These systems enable consistent product quality while reducing labor costs and minimizing exposure to hazardous materials [37].
Quality control considerations for industrial production require sophisticated analytical infrastructure [35] [37]. Multi-nuclear nuclear magnetic resonance spectroscopy including proton, deuterium, carbon-13, and phosphorus-31 capabilities enables comprehensive product characterization [37]. Mass spectrometry provides quantitative analysis of isotopic abundances across different isotopologues, serving as a measure of overall deuteration levels [37].
Environmental considerations in industrial deuterated phthalate production focus on solvent recovery and waste minimization [49]. The development of green chemistry approaches, including enzymatic synthesis methods and microwave-assisted processing, offers pathways to reduce environmental impact while maintaining production efficiency [47] [49]. Research has demonstrated that certain microorganisms can biosynthsize phthalate esters through natural metabolic pathways, potentially offering alternative production routes [47].
High-resolution Orbitrap mass spectrometry confirms the exact monoisotopic mass of diundecyl phthalate-d₄ at 478.3960 Da, four mass units heavier than the non-labelled analogue (474.3710 Da) [1]. Cold electron-ionisation spectra preserve an abundant molecular ion and generate characteristic phthalate‐core fragments; deuterium retention shifts each labelled fragment by +4 Da, enabling unambiguous tracing of isotopic content [2].
| Diagnostic ion | Composition (non-labelled) | m/z non-labelled | m/z d₄-labelled | Relative intensity (%) [2] [3] | Analytical purpose |
|---|---|---|---|---|---|
| Molecular ion | C₃₀H₅₀O₄ | 474 | 478 | 100 | Quantitative isotope ratio |
| Phthalate core | C₈H₅O₃⁺ | 149 | 153 | 80 | Internal standard confirmation |
| Alkyl-loss 1 | [M – C₁₁H₂₃O]⁺ | 293 | 297 | 25 | Deuterium distribution check |
| Alkyl-loss 2 | [M – C₁₁H₂₃]⁺ | 317 | 321 | 18 | Source fragmentation control |
Isotope-dilution calibration prepared with diundecyl phthalate-d₄ yields a linear response (coefficient of determination ≥ 0.997) across 0.01–500 ng mL⁻¹ in environmental extracts, with limits of detection of 12 pg g⁻¹ in seawater particulates [4]. Matrix-matched precision remains below 4% relative standard deviation in fortified wine [5].
Complete deuteration of the aromatic positions eliminates the four singlets normally observed at 7.70–7.52 ppm (400 MHz, chloroform-d) [6], providing a “silent window” that can be exploited for mixture profiling. Quantitative one-dimensional proton decoupled carbon spectroscopy shows the deuterated aromatic carbons at 130.8 ppm and 128.4 ppm with deuterium-induced isotope shifts of −0.34 ppm relative to the protiated spectrum [7].
| Nucleus | Non-labelled chemical shift / ppm | d₄-labelled shift / ppm | Isotope shift / ppm | Utility |
|---|---|---|---|---|
| ¹H (aromatic) | 7.70, 7.65, 7.58, 7.52 | – (suppressed) | –7.6 | Rapid purity screen |
| ¹³C (C3/C6) | 130.8 | 130.5 | –0.3 | Degree of labelling |
| ¹³C (C4/C5) | 128.4 | 128.1 | –0.3 | Regioselective verification |
Two-dimensional heteronuclear single-quantum-coherence maps further demonstrate the absence of proton–carbon correlations on the ring, confirming ≥99% deuterium incorporation [8].
Reversed-phase ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry cleanly separates linear, branched and deuterated undecyl phthalate esters within six minutes using a C18 column (100 × 2.1 mm, 1.7 µm) and a water–acetonitrile gradient containing 0.1% acetic acid [4]. Response-surface optimisation indicates that increasing column temperature to 50 °C and reducing aqueous initial hold to 5% cuts analysis time by 38% while maintaining baseline resolution (≥1.5) between di-iso-undecyl and linear diundecyl phthalate.
| Compound | Retention time / min (25 °C) | Retention time / min (50 °C) | Resolution vs. DUP-d₄ | Capacity factor | Peak asymmetry |
|---|---|---|---|---|---|
| Diundecyl phthalate-d₄ | 4.62 | 3.18 | reference | 3.1 | 1.02 |
| Linear diundecyl phthalate | 4.55 | 3.06 | 1.6 | 3.0 | 1.05 |
| Di-iso-undecyl phthalate | 4.38 | 2.81 | 2.0 | 2.8 | 1.09 |
Using a phenyl-hexyl phase provides an orthogonal mechanism (π-interactions), allowing confirmation of peak identities and ruling out co-elution observed in earlier gas-phase methods [9].
Fourier-transform infrared analysis reveals the expected carbon–deuterium stretching doublet at 2212 cm⁻¹ and 2075 cm⁻¹, absent in the non-labelled ester [10]. The accompanying reduction (≈10%) in carbon–hydrogen stretch intensity at 2920 cm⁻¹ and 2850 cm⁻¹ enables rapid screening of labelling efficiency without chromatographic separation.
| Vibrational band | Non-labelled wavenumber / cm⁻¹ | d₄-labelled wavenumber / cm⁻¹ | Intensity ratio (d₄ / non) | Assignment |
|---|---|---|---|---|
| C=O stretch | 1733 | 1733 | 0.98 | Ester carbonyl |
| C–H asymmetric stretch | 2920 | 2920 | 0.88 | Alkyl chain |
| C–H symmetric stretch | 2850 | 2850 | 0.87 | Alkyl chain |
| C–D asymmetric stretch | – | 2212 | 1.00 | Aromatic carbon–deuterium |
| C–D symmetric stretch | – | 2075 | 0.94 | Aromatic carbon–deuterium |
Ultraviolet–visible absorption spectroscopy shows identical π→π* transitions at 237 nm for both isotopologues, confirming that deuteration does not perturb the electronic structure, while steady-state fluorescence quantum yield increases by ~4% owing to reduced non-radiative decay—a trend consistent with other deuterated aromatic systems [11].